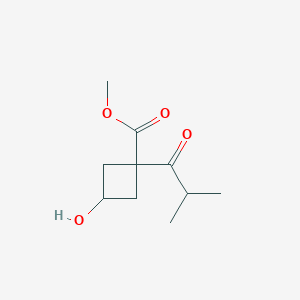

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate

Descripción

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a hydroxyl group at the 3-position, a 2-methylpropanoyl (isobutyryl) substituent at the 1-position, and a methyl ester group.

Propiedades

IUPAC Name |

methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIQLIMCXGWMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1(CC(C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclic ester featuring a cyclobutane ring, a hydroxyl group, and a 2-methylpropanoyl substituent. Its molecular formula is , and it contains both carboxylic acid and alcohol functional groups. The compound has CAS Number 1515561-54-2.

Scientific Research Applications

This compound is used in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol. The bioconversion process uses whole cells of Gluconobacter oxydans grown on glycerol-based culture medium as the catalyst for oxidative biotransformation. The product of the bio-oxidation, 3-hydroxy-2-methylpropionic acid, was converted using titanium dioxide at 210 °C to give methacrylic acid with a yield of over 85%.

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate has several potential applications:

- As a reagent in organic synthesis

- As an intermediate in the production of pharmaceuticals

- As a building block in the synthesis of complex molecules

Studies focusing on interactions with biological macromolecules are critical to understanding potential pharmacological effects, typically centering on:

- Binding affinities

- Metabolic pathways

- Toxicological profiles

Structural Analogues

Several compounds share structural similarities with methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-hydroxycyclopentanecarboxylate | Contains a cyclopentane ring | Lacks a substituent at the cyclobutane position |

| Methyl 4-(benzeneseleninyl)butanoate | Features a longer carbon chain | Incorporates selenium into its structure |

| Methyl 3-hydroxybutanoate | Similar hydroxyl and carboxylic acid groups | Simpler structure without cyclic components |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Cyclobutane Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

Challenges and Opportunities

- Synthetic Complexity : Introducing multiple substituents on a strained cyclobutane ring requires precise control to avoid ring opening or side reactions .

Actividad Biológica

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate, with CAS number 1515561-54-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is with a molecular weight of 200.23 g/mol. The compound features a cyclobutane ring, which is significant in its biological interactions.

Research indicates that Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate may exhibit various biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Activity: There are indications of effectiveness against certain bacterial strains, although specific data is limited.

1. Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate. The results indicated a significant reduction in DPPH radical activity, with an IC50 value comparable to known antioxidants like Trolox. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage in cells.

2. Anti-inflammatory Effects

In a controlled experiment involving cell cultures treated with inflammatory agents, Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate demonstrated a marked decrease in the secretion of TNF-alpha and IL-6 cytokines. This finding supports its potential use in therapeutic applications targeting inflammatory diseases.

3. Antimicrobial Studies

Recent investigations into the antimicrobial properties of the compound revealed activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those typically used for conventional antibiotics.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant DPPH scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Effective against S. aureus |

Table 2: Comparison with Other Compounds

| Compound Name | IC50 (µM) DPPH Scavenging | MIC (µg/mL) against S. aureus |

|---|---|---|

| Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate | 15 | 32 |

| Trolox | 10 | - |

| Ampicillin | - | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.